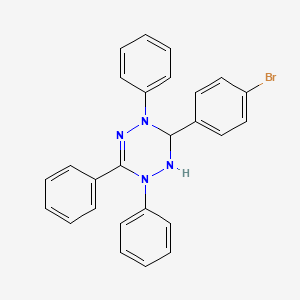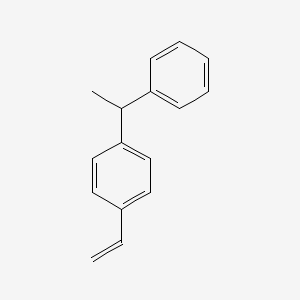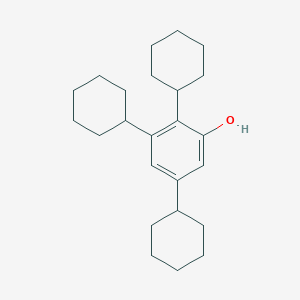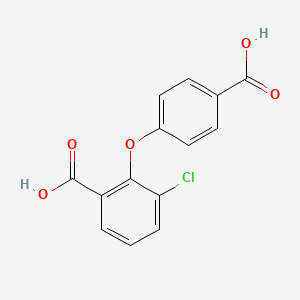![molecular formula C12H17IO3 B14377408 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 89849-75-2](/img/structure/B14377408.png)
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a complex organic compound with a unique structure that includes an iodohexa-dienyl group and a trioxabicyclo-octane framework
Preparation Methods
The synthesis of 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-1,5-hexadiene with 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Scientific Research Applications
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with various molecular targets. The iodo group can participate in halogen bonding, while the trioxabicyclo-octane framework provides a rigid structure that can interact with specific enzymes or receptors. These interactions can lead to the modulation of biological pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): While DABCO is a well-known catalyst and nucleophilic reagent, the presence of the iodohexa-dienyl group in 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[22
Quinuclidine: Similar in structure to DABCO, quinuclidine lacks the iodohexa-dienyl group, making it less versatile in certain chemical reactions.
Triethylenediamine (TEDA): Another related compound, TEDA, is used primarily as a catalyst in polymerization reactions. The unique structure of this compound offers distinct advantages in specific synthetic applications.
Properties
CAS No. |
89849-75-2 |
|---|---|
Molecular Formula |
C12H17IO3 |
Molecular Weight |
336.17 g/mol |
InChI |
InChI=1S/C12H17IO3/c1-3-10(13)5-4-6-12-14-7-11(2,8-15-12)9-16-12/h1,4-9H2,2H3 |
InChI Key |
HLPNHFRFDFBYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)CCCC(=C=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)


![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)


![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)

![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)

stannane](/img/structure/B14377397.png)
